Ethyl 3-(benzylamino)-2-methylpropanoate is an organic compound with the molecular formula C${13}$H${19}$NO$_2$ and a molecular weight of approximately 221.3 g/mol. This compound features a propanoate ester structure with a benzylamino group, contributing to its unique reactivity and potential applications in organic synthesis and pharmaceuticals. It is characterized by its high solubility and moderate lipophilicity, making it suitable for various chemical and biological applications .
If you are interested in learning more about the potential applications of Ethyl 3-(benzylamino)-2-methylpropanoate, you can explore the following resources:
While specific biological activities of ethyl 3-(benzylamino)-2-methylpropanoate are not extensively documented, its structural features suggest potential interactions with biological targets. The compound's reactivity may allow it to act as a precursor for biologically active molecules, particularly in pharmaceutical development. Its derivatives have shown promise in the synthesis of compounds targeting various receptors, including orexin-2 receptor antagonists .
Ethyl 3-(benzylamino)-2-methylpropanoate can be synthesized through various methods:
This compound has several notable applications:
Ethyl 3-(benzylamino)-2-methylpropanoate can be compared to several similar compounds:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| Ethyl 3-(benzyl-acetamino)propanoate | 0.85 | Contains an acetyl group influencing reactivity |
| N-Benzyl-beta-alanine ethyl ester | 0.80 | Variation in the ester group affects reactivity |
| trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid | 0.80 | Structural differences lead to distinct pharmacological profiles |
| Ethyl 3-amino-3-phenylpropanoate | 0.77 | Similar structure but differing functional groups |
The uniqueness of ethyl 3-(benzylamino)-2-methylpropanoate lies in its specific reactivity patterns and stability, making it particularly suitable for diverse synthetic applications compared to its analogs .